3-(4-chlorophenyl)-6-phenyl-1,2,4-triazin-5(4H)-one
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Overview
Description
3-(4-chlorophenyl)-6-phenyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a triazine ring substituted with a 4-chlorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-phenyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzonitrile with phenylhydrazine in the presence of a base, followed by cyclization with formamide. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6-phenyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend
Properties
Molecular Formula |
C15H10ClN3O |
---|---|
Molecular Weight |
283.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C15H10ClN3O/c16-12-8-6-11(7-9-12)14-17-15(20)13(18-19-14)10-4-2-1-3-5-10/h1-9H,(H,17,19,20) |
InChI Key |
HVRNDBVJRDDIEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(NC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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